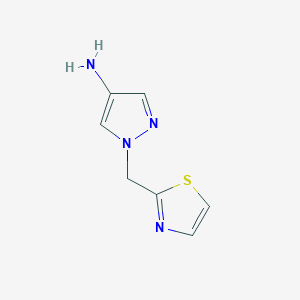

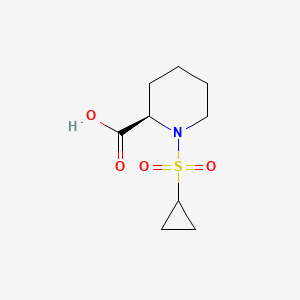

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine

Overview

Description

Thiazole is a versatile heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

Thiazole compounds can be synthesized through various methods. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of thiazole compounds is characterized by the presence of sulfur and nitrogen atoms in the ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the presence of reactive positions in the ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine .Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel pyrazole derivatives starting from 3-cyanoacetylindole, exploring their potential in forming polyfunctionally substituted compounds with expected pharmaceutical interest. These efforts have led to the creation of pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazoles, pyrazolo[1,5-a][1,3]diazepines, and pyrazolo[1,5-c][1,3,5]thiadiazine derivatives through various synthetic routes, highlighting the synthetic versatility and potential pharmaceutical applications of compounds derived from "1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine" (El‐Mekabaty, Mesbah, & Fadda, 2017).

Antimicrobial Activity

Another study focused on the synthesis of derivatives containing the thiazole moiety, evaluating their antimicrobial activity. This research synthesized compounds from hydrazonoyl halides and thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in ethanolic triethylamine. The new compounds demonstrated significant antimicrobial properties, offering insights into developing novel antimicrobial agents based on the thiazol-pyrazole framework (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Structural Characterization and Anti-tumor Activity

Research on thiazole clubbed pyrazole derivatives has revealed their potential as apoptosis inducers and anti-infective agents. The synthesized compounds underwent structural characterization and were evaluated for cytotoxic and antimicrobial activities, showing significant effects and suggesting their utility in developing anti-tumor and anti-infective medications (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

Antidiabetic Properties

Novel pyrazolyl-thiazole derivatives have been synthesized and characterized to study their antidiabetic properties. These compounds were evaluated as α-amylase and α-glucosidase inhibiting agents, with some showing promising in vitro antidiabetic activity compared to standard drugs. This research underscores the potential of thiazol-pyrazole derivatives in developing new antidiabetic therapies, highlighting the broader implications of "this compound" derivatives in medicinal chemistry and drug discovery processes (Biointerface Research in Applied Chemistry, 2020).

Mechanism of Action

Target of Action

It’s known that molecules containing a thiazole ring, like 1-(1,3-thiazol-2-ylmethyl)-1h-pyrazol-4-amine, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that this compound could interact with its targets in a variety of ways, leading to different physiological responses.

Result of Action

Compounds containing a thiazole ring have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific effects of this compound would depend on its specific targets and mode of action.

Future Directions

properties

IUPAC Name |

1-(1,3-thiazol-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTJEFWVTLEVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)

![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)

![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)

![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)